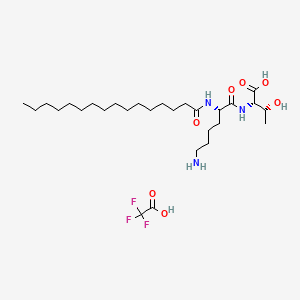
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate is a synthetic peptide compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a long-chain fatty acid (hexadecanoyl) attached to a peptide backbone consisting of lysine and threonine residues. The trifluoroacetate group is often used to enhance the stability and solubility of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate typically involves the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Fatty Acid Coupling: The hexadecanoyl group is introduced through a coupling reaction with the N-terminal amino group of the peptide. This step often requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS reactors and automated peptide synthesizers. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids and fatty acid.
Oxidation: The threonine residue can undergo oxidation to form a hydroxyl group, which may further react to form other derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
Hydrolysis: Lysine, threonine, and hexadecanoic acid.
Oxidation: Hydroxylated derivatives of threonine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic applications, including wound healing and tissue regeneration, due to its ability to promote collagen synthesis.
Industry: Utilized in the development of cosmetic formulations for skin care products, where it may enhance skin hydration and elasticity.
Wirkmechanismus
The mechanism of action of N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate involves its interaction with cellular membranes and proteins. The hexadecanoyl group facilitates the incorporation of the compound into lipid bilayers, while the peptide backbone can interact with specific receptors or enzymes. This compound is known to stimulate collagen production by activating signaling pathways involved in extracellular matrix synthesis and tissue repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-L-lysine trifluoroacetate
- N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-(2S)-2,4-diaminobutanoyl-L-threonine bis(trifluoroacetate)
Uniqueness
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate is unique due to its specific combination of amino acids and the presence of a long-chain fatty acid. This structure imparts distinct physicochemical properties, such as enhanced membrane affinity and stability, making it particularly suitable for applications in skin care and tissue engineering.
Eigenschaften
Molekularformel |
C28H52F3N3O7 |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H51N3O5.C2HF3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34;3-2(4,5)1(6)7/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34);(H,6,7)/t21-,22+,24+;/m1./s1 |
InChI-Schlüssel |
FBSDKHWCFZBFKP-OEQHGMQKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)

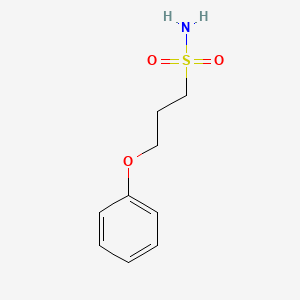
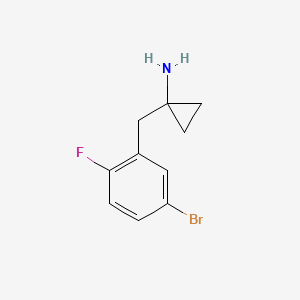
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

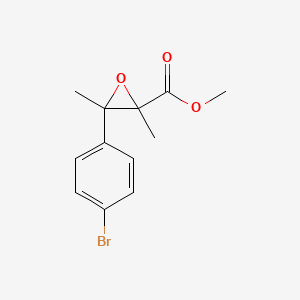
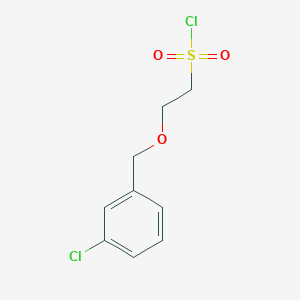
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
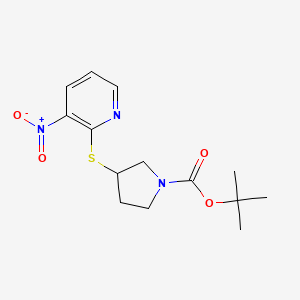
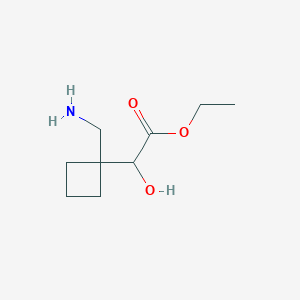
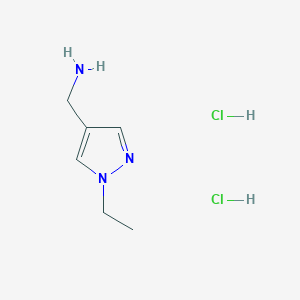
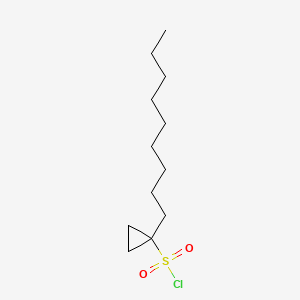
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
